Cas no 53484-73-4 (4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI))

4-Piperidine-3,3,5,5-d4-carboxylic acid, 1-methyl-4-phenyl-, ethyl ester (9CI) is a deuterated analog of a piperidine carboxylate ester, featuring selective deuteration at the 3,3,5,5 positions. This isotopic labeling enhances its utility in metabolic stability studies, NMR spectroscopy, and mass spectrometry applications, where improved signal resolution and reduced interference are critical. The ethyl ester moiety improves solubility in organic solvents, facilitating synthetic manipulations. The phenyl and methyl substitutions contribute to its structural diversity, making it a valuable intermediate in pharmaceutical research, particularly for probing reaction mechanisms or developing deuterated drug candidates. Its high isotopic purity ensures reliable performance in tracer studies and kinetic isotope effect investigations.
4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI) structure
53484-73-4 structure
Product Name:4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI)
CAS No:53484-73-4
MF:C15H21NO2
MW:251.357391119003
CID:367157
PubChem ID:45359019
Update Time:2025-06-08

4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI)
    • MEPERIDINE (D4)
    • Meperidine-D4
    • Meperidine-D4 solution
    • Pethidin-2H4
    • Pethidine-D4; 1-Methyl-4-phenyl-4-piperidine-3,3,5,5-d4-carboxylic acid ethyl ester
    • DTXSID001344912
    • 4-Piperidine-3,3,5,5-d4-carboxylic acid, 1-methyl-4-phenyl-, ethyl ester
    • 1312944-03-8
    • 53484-73-4
    • UNII-7C4MMD9EKF
    • Pethidine-D4 (Meperidine-D4) 1.0 mg/ml in Methanol
    • Pethidine-D4 (Meperidine-D4) 0.1 mg/ml in Methanol
    • ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate
    • 7C4MMD9EKF
    • 4-Piperidine-3,3,5,5-d4-carboxylicacid,1-methyl-4-phenyl-,ethyl ester(9ci)
    • Inchi: 1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/i9D2,10D2
    • InChI Key: XADCESSVHJOZHK-YQUBHJMPSA-N
    • SMILES: O(CC)C(C1(C2C=CC=CC=2)C([2H])([2H])CN(C)CC1([2H])[2H])=O

Computed Properties

  • Exact Mass: 251.18200
  • Monoisotopic Mass: 251.182335896g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Flash Point: 11 °C
  • PSA: 29.54000
  • LogP: 2.15100

4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI) Security Information

  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • WGK Germany:-
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: S16; S36/37; S45
  • Hazardous Material Identification: F T
  • Risk Phrases:R11; R23/24/25; R39/23/24/25

4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M-036-1ML
4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI)
53484-73-4 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
428.16 2021-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M-038-1ML
4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI)
53484-73-4 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
1676.45 2021-05-13

Additional information on 4-Piperidine-3,3,5,5-d4-carboxylicacid, 1-methyl-4-phenyl-, ethyl ester (9CI)

Professional Introduction to CAS No 53484-73-4 and 4-Piperidine-3,3,5,5-d4-carboxylic acid, 1-methyl-4-phenyl-, ethyl ester (9CI)

The compound with the CAS No 53484-73-4 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, formally known as 4-Piperidine-3,3,5,5-d4-carboxylic acid, 1-methyl-4-phenyl-, ethyl ester (9CI), represents a sophisticated derivative with potential applications in medicinal chemistry. Its molecular structure incorporates a piperidine core, which is a common motif in bioactive molecules due to its ability to mimic the natural binding pockets of enzymes and receptors.

Recent advancements in the study of piperidine derivatives have highlighted their role in the development of novel therapeutic agents. The specific isotopic labeling (d4) in the molecule suggests a focus on structural elucidation and metabolic studies, which are critical for understanding drug efficacy and safety profiles. The ethyl ester functionality further enhances the compound's versatility, allowing for modifications that could improve solubility or bioavailability.

The 1-methyl-4-phenyl substituents in the molecule contribute to its unique pharmacophoric properties. Piperidine derivatives with phenyl groups have been extensively studied for their potential as kinase inhibitors, particularly in oncology research. The methyl group at the 1-position of the piperidine ring can influence steric interactions and electronic properties, making it a key variable in drug design. Such modifications are often explored to optimize binding affinity and selectivity against target proteins.

In the context of current research trends, compounds like CAS No 53484-73-4 are being evaluated for their suitability as intermediates in synthesizing more complex drug candidates. The use of deuterium labeling (d4) is a cutting-edge technique that allows researchers to probe the metabolic pathways of molecules without altering their pharmacological activity. This approach is particularly valuable in drug development pipelines where understanding how a compound is processed by the body is paramount.

Moreover, the phenyl group at the 4-position of the piperidine ring can be further functionalized to introduce additional pharmacological properties. Phenyl-piperidine derivatives have shown promise in treating neurological disorders due to their ability to interact with central nervous system receptors. The ethyl ester moiety can also be hydrolyzed or converted into other functional groups, providing flexibility in medicinal chemistry applications.

The synthesis and characterization of CAS No 53484-73-4 adhere to stringent chemical standards to ensure purity and consistency. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed techniques for verifying the compound's identity and integrity. These analytical methods are crucial for ensuring that the compound meets the requirements for preclinical and clinical studies.

As research continues to evolve, compounds like 4-Piperidine-3,3,5,5-d4-carboxylic acid, 1-methyl-4-phenyl-, ethyl ester (9CI) will continue to play a pivotal role in drug discovery. Their unique structural features make them valuable tools for exploring new therapeutic strategies across various disease areas. The combination of isotopic labeling and functional group diversity offers researchers a rich palette for designing molecules with tailored properties.

The pharmaceutical industry's emphasis on precision medicine has further underscored the importance of specialized compounds such as this one. By leveraging advanced synthetic techniques and analytical methodologies, researchers can fine-tune molecular structures to achieve desired pharmacokinetic profiles. This approach aligns with broader trends in drug development aimed at improving patient outcomes through targeted therapies.

In conclusion,CAS No 53484-73-4 represents a significant asset in pharmaceutical research due to its structural complexity and potential therapeutic applications. The detailed study of its derivatives and analogs will continue to contribute valuable insights into drug design principles. As scientific understanding progresses,4-Piperidine-3,3,5,5-d4-carboxylic acid, 1-methyl-4-phenyl-, ethyl ester (9CI) and related compounds will remain at the forefront of innovation in medicinal chemistry.

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